molecular formula C₂₄D₂₀B₂O B1156142 Diphenyl-d20-borinic Anhydride

Diphenyl-d20-borinic Anhydride

Cat. No.: B1156142
M. Wt: 366.16
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl-d20-borinic Anhydride is a deuterated borinic anhydride compound, characterized by the replacement of hydrogen atoms with deuterium (²H) in its phenyl groups. This isotopic substitution enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium labeling minimizes signal interference and improves resolution . The compound’s borinic anhydride moiety (B–O–B) distinguishes it from conventional carboxylic anhydrides, offering unique reactivity in organoboron chemistry, particularly in cross-coupling reactions and catalysis. Its controlled availability and specialized applications in molecular research underscore its niche significance .

Properties

Molecular Formula

C₂₄D₂₀B₂O

Molecular Weight

366.16

Synonyms

Bis(diphenyl-d10-boron) Oxide;  Oxybis[diphenyl-d10-borane];  Oxybisdiphenyl-d20-borane;  Tetraphenyl-d20-diborinic Anhydride;  Tetraphenyl-d20-diboron Oxide;  Tetraphenyl-d20-diboroxane;  Tetraphenyl-d20-diboroxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Diphenic Anhydride (2,2'-Biphenyldicarboxylic Anhydride)
  • Molecular Formula : C₁₄H₈O₃
  • Molecular Weight : 224.21 g/mol
  • Structure : A biphenyl core with two carboxylic anhydride groups.
  • Key Features : Unlike Diphenyl-d20-borinic Anhydride, Diphenic Anhydride is a carboxylic anhydride, rendering it reactive toward nucleophiles like amines and alcohols. It serves as a precursor for polyimides and high-performance polymers .
  • Applications : Used in polymer synthesis and as a cross-linking agent due to its thermal stability .
Diphenylmaleic Anhydride
  • Molecular Formula : C₁₆H₁₀O₃
  • Molecular Weight : 250.25 g/mol
  • Structure : Maleic anhydride backbone substituted with phenyl groups.
  • Key Features : The phenyl groups stabilize the maleic anhydride moiety, reducing its reactivity compared to unsubstituted maleic anhydride. Demonstrates significant antifungal activity (EC₅₀ = 0.15 mM against Sclerotinia sclerotiorum) due to enhanced lipophilicity and membrane interaction .
  • Applications : Antifungal agent in agricultural chemistry .
Acetic Anhydride
  • Molecular Formula : (CH₃CO)₂O
  • Molecular Weight : 102.09 g/mol
  • Structure : Simplest carboxylic anhydride.
  • Key Features : Highly reactive acetylating agent, widely used in esterification and acetylation reactions. Reacts exothermically with water to form acetic acid .
  • Applications : Industrial synthesis of cellulose acetate and pharmaceuticals .

Reactivity and Functional Differences

Compound Reactivity Profile Key Reactions
This compound Borinic anhydride reacts with nucleophiles (e.g., alcohols, amines) to form borinate esters or amides. Deuterium substitution does not alter reactivity but enhances isotopic tracing . Catalysis in Suzuki-Miyaura couplings; deuterium labeling in mechanistic studies.
Diphenic Anhydride Carboxylic anhydride reacts with nucleophiles to form esters or amides. Higher thermal stability due to aromatic biphenyl core . Polymer cross-linking; polyimide synthesis.
Diphenylmaleic Anhydride Electron-deficient maleic anhydride undergoes Diels-Alder reactions. Phenyl groups reduce electrophilicity, slowing hydrolysis . Antifungal agent synthesis; dienophile in cycloadditions.
Acetic Anhydride Rapid acetylation of hydroxyl and amine groups. Hydrolyzes readily in aqueous conditions . Acetylation in drug synthesis (e.g., aspirin).

Research Findings and Data

Antifungal Activity Comparison

  • Diphenylmaleic Anhydride : EC₅₀ = 0.15 mM against Sclerotinia sclerotiorum, outperforming dimethyl maleate (EC₅₀ = 3.99 mM) due to phenyl-enhanced lipophilicity .

Spectroscopic Advantages

  • Deuterium in this compound reduces proton noise in ¹H-NMR, enabling precise tracking in reaction mechanisms .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Diphenyl-d20-borinic Anhydride while ensuring isotopic purity (d20) in academic research?

  • Methodological Answer : Synthesis should involve deuterium exchange or deuterated precursors to achieve isotopic labeling. For example, reacting deuterated phenylmagnesium bromide with boron trichloride under anhydrous conditions, followed by controlled hydrolysis. Isotopic purity (≥98% d20) must be confirmed via mass spectrometry and <sup>2</sup>H NMR. Experimental protocols should detail stoichiometry, solvent selection (e.g., dry THF), and inert atmosphere conditions to prevent isotopic dilution .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and isotopic labeling of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>2</sup>H NMR : Distinguish protonated vs. deuterated aromatic signals (e.g., absence of <sup>1</sup>H peaks at δ 7.2–7.8 ppm confirms deuteration).
  • FT-IR : Confirm borinic anhydride formation via B-O-B stretching (~1,350 cm<sup>-1</sup>).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching theoretical m/z for C12D20B2O3.
  • Data should be cross-validated with elemental analysis for boron and deuterium content .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in sealed, argon-purged containers to prevent moisture-induced hydrolysis.
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
  • Reference safety data from analogous borinic compounds for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments using standardized substrates (e.g., aryl halides) and reaction conditions (temperature, solvent polarity).
  • Isotopic Effect Analysis : Compare catalytic efficiency with non-deuterated analogs to isolate isotopic vs. electronic contributions.
  • Kinetic Studies : Use in situ <sup>11</sup>B NMR to monitor borinic intermediate stability and turnover rates.
  • Address discrepancies by publishing raw data and detailed procedural variants in supplementary materials .

Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Range : Test stability across pH 2–12 using buffered aqueous-organic biphasic systems (e.g., H2O/THF).
  • Kinetic Profiling : Quantify hydrolysis rates via <sup>11</sup>B NMR or conductivity measurements.
  • Control Variables : Maintain constant ionic strength and temperature (±0.5°C).
  • Advanced studies should include isotopic tracing (e.g., D2O vs. H2O) to assess deuterium retention .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and simulate transition states for borinic bond activation (e.g., B-O cleavage energy barriers).
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (DMF, DMSO).
  • Validation : Correlate computed activation energies with experimental Arrhenius parameters.
  • Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) validated against crystallographic data .

Q. In mechanistic studies involving this compound, how should isotopic effects be quantitatively analyzed to distinguish between competing reaction pathways?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) : Measure rate ratios (kH/kD) for deuterated vs. non-deuterated substrates. A KIE >1 suggests bond-breaking in the rate-determining step.
  • Isotopic Labeling : Use <sup>18</sup>O-labeled water to track oxygen incorporation into hydrolysis products.
  • Statistical Modeling : Apply Eyring or Hammett plots to deconvolute electronic vs. isotopic contributions .

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